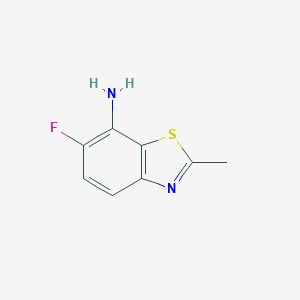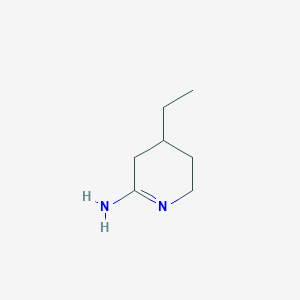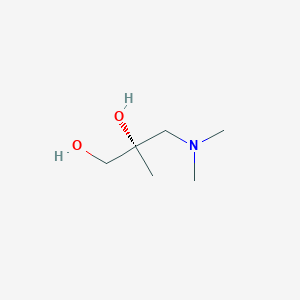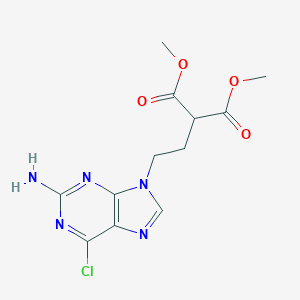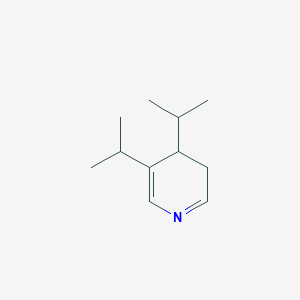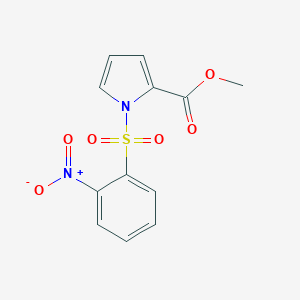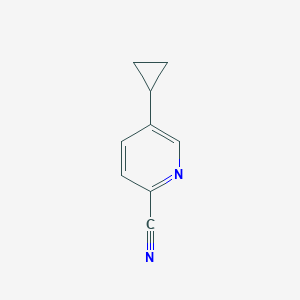
5-Cyclopropylpicolinonitrile
Descripción general
Descripción
5-Cyclopropylpicolinonitrile (5-CPN) is an organic compound belonging to the picolinonitrile family. It is a white solid that is soluble in polar solvents such as water and alcohols. 5-CPN is widely used in scientific research and in lab experiments. It has a wide range of applications and is used in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
5-Cyclopropylpicolinonitrile is a compound of interest in the synthesis and development of various pharmacologically active molecules. Its applications span across different areas of medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic effects. For instance, research into the synthesis of polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles has shown promising anticancer activities. These compounds, synthesized from polyhalo isophthalonitriles, demonstrated significant growth inhibitory activities against various human cell lines, suggesting their potential as anti-cancer agents (Yan et al., 2013). Another study highlighted an improved and scalable synthesis method for N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a promising inhibitor for the treatment of anemia, showcasing the versatility of picolinonitrile derivatives in drug development (Lei et al., 2015).
Chemical Synthesis and Methodology Development
This compound also plays a crucial role in the development of new chemical synthesis methodologies. For example, a study demonstrated the use of picolinamide as an auxiliary in the palladium-catalyzed C-H arylation of cyclopropanes. This method allows for the efficient synthesis of cis-substituted cyclopropylpicolinamides, highlighting the utility of picolinonitrile derivatives in facilitating novel synthetic routes (Roman & Charette, 2013).
Nanomedicine and Drug Delivery
The structural features of picolinonitrile derivatives are also being explored in the field of nanomedicine and drug delivery systems. Research into DNA-based nanomedicine has shown that DNA tetrahedrons modified with DNA aptamers can effectively target cancer cells. This approach enhances the therapeutic efficacy of drugs like 5-fluorouracil by improving their targeting ability, thus reducing side effects and increasing treatment effectiveness (Zhan et al., 2019).
Propiedades
IUPAC Name |
5-cyclopropylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYPERFVXHAWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647749 | |
| Record name | 5-Cyclopropylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188918-74-3 | |
| Record name | 5-Cyclopropylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

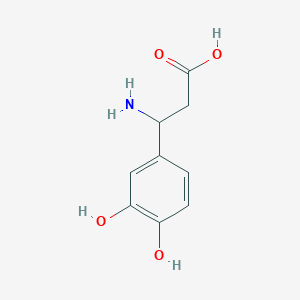
![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)
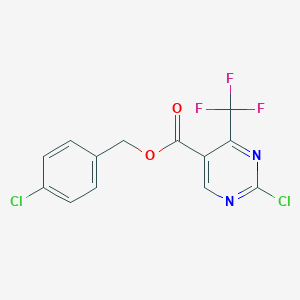
![1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B63499.png)
